molecular formula C8H6Cl2O2 B1295935 2,4-Dichloro-6-methylbenzoic acid CAS No. 65410-80-2

2,4-Dichloro-6-methylbenzoic acid

Cat. No.: B1295935
CAS No.: 65410-80-2
M. Wt: 205.03 g/mol
InChI Key: MHFZUPIEEGLIDF-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methylbenzoic acid is a chemical compound with the CAS Number 65410-80-2 . It has a molecular weight of 205.04 and its molecular formula is C8H6Cl2O2 . It is a solid substance and is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6Cl2O2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 205.04 and its molecular formula is C8H6Cl2O2 . It is typically stored in a dry room at normal temperature .

Scientific Research Applications

Computational Investigations

  • DFT and Single-Crystal Investigations: A study involving Density Functional Theory (DFT) and single-crystal investigations reported the effective production of co-crystal salts involving 4-methylbenzoic acid derivatives. These co-crystals exhibit strong intracomplex hydrogen bonding and are characterized by their stability and resistance to chemical reactions (Ashfaq et al., 2020).

Chemical Synthesis and Applications

  • Synthesis Methods for Derivatives: Efficient methods for the preparation of compounds like 2-chloro-6-methylbenzoic acid, which bear structural similarities to 2,4-dichloro-6-methylbenzoic acid, have been developed. These methods are important for large-scale synthesis and can be adapted for related compounds (Daniewski et al., 2002).
  • Facile Synthesis of Dicamba Ester: Research on the esterification of similar compounds, such as dicamba (3,6-dichloro-2-methoxybenzoic acid), provides insights into the synthesis processes relevant to this compound. These processes are essential in the production of key intermediates for various applications (Deshmukh & Yadav, 2017).

Crystallography and Molecular Structure

  • Crystal Structure Analysis: Studies on the crystal structures of compounds related to this compound, such as 4-methylbenzoic acid, contribute to understanding the molecular arrangement and potential applications of these compounds in various fields (Thanigaimani et al., 2013).

Environmental Applications

  • Wastewater Treatment: The electrochemical degradation of compounds structurally similar to this compound, such as dihydroxybenzoic acids, is an area of research with significant implications for wastewater treatment and environmental remediation (Leite et al., 2003).

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-methylbenzoic acid is not clearly defined due to the lack of specific research on this compound .

Safety and Hazards

The safety information for 2,4-Dichloro-6-methylbenzoic acid indicates that it may cause skin irritation and serious eye damage . It can also cause damage to organs through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Safety precautions include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/eye protection/face protection, and disposing of contents/container to an approved waste disposal plant .

Properties

IUPAC Name

2,4-dichloro-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFZUPIEEGLIDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50287889
Record name 2,4-dichloro-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65410-80-2
Record name NSC53140
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53140
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-dichloro-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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